N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide
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Overview
Description
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide is a useful research compound. Its molecular formula is C13H18N6O2S and its molecular weight is 322.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Applications
Researchers have been exploring the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, with the aim of using them as antibacterial agents. For instance, Azab et al. (2013) focused on creating pyran, pyridine, and pyridazine derivatives, as well as pyrazole and oxazole derivatives, from specific precursors. These synthesized compounds demonstrated high antibacterial activities, highlighting their potential as therapeutic agents Azab, Youssef, & El-Bordany, 2013.
Antimicrobial Agent Development
Further research by El‐Sayed et al. (2017) into pyridines and their sulfa drug derivatives as antimicrobial agents showed the synthesis of compounds that exhibited significant antimicrobial activity. This work emphasizes the compound's role in developing new antimicrobial agents, particularly through the design, synthesis, and evaluation of pyridine-based sulfonamides El‐Sayed, Moustafa, El-Torky, & Abd El‐Salam, 2017.
Advancement in Medicinal Chemistry
The compound has also been used in the advancement of medicinal chemistry through the synthesis of heterocyclic sulfonamides and sulfonyl fluorides. Tucker, Chenard, and Young (2015) developed a method for the efficient and selective synthesis of pyrazole-4-sulfonamides, showcasing the utility of sulfur-functionalized aminoacrolein derivatives in creating various heterocyclic compounds Tucker, Chenard, & Young, 2015.
Biological Activity and Drug Development
Ghomashi et al. (2022) discussed the significance of sulfonamides in drug development, emphasizing their wide range of pharmacological activities, including antibacterial, anti-neuropathic pain, and antitumor activities. The review highlights the potential of sulfonamide hybrids in creating effective therapeutic agents Ghomashi, Ghomashi, Aghaei, & Massah, 2022.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including kinase inhibition .
Mode of Action
Based on its structural similarity to other pyrrolopyrazine derivatives, it may interact with its targets (possibly kinases) and induce changes that lead to its biological effects .
Biochemical Pathways
Kinase inhibitors, a group to which this compound may belong, generally affect signal transduction pathways involved in cell growth, differentiation, and survival .
Result of Action
Kinase inhibitors typically block the activity of kinases, which can lead to the inhibition of cell proliferation and induction of apoptosis .
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c20-22(21,19-7-1-2-8-19)16-6-10-18-9-3-12(17-18)13-11-14-4-5-15-13/h3-5,9,11,16H,1-2,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREDHDQNCYJUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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